molecular formula H8N6 B14658906 Hexaazane CAS No. 50511-61-0

Hexaazane

Cat. No.: B14658906
CAS No.: 50511-61-0
M. Wt: 92.10 g/mol
InChI Key: HVPXFUWOXUHAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexaazane (N₆H₈) is a member of the acyclic saturated hydronitrogen series, known as azanes, with the general formula NₙHₙ₊₂ . It consists of six nitrogen atoms linked by single bonds and eight hydrogen atoms. The nomenclature follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines, where the prefix "hexa-" denotes six nitrogen atoms, and the suffix "-azane" defines the hydronitrogen structure . This compound is part of a homologous series that includes smaller azanes like diazane (hydrazine, N₂H₄) and triazane (N₃H₅), as well as larger homologs such as heptazane (N₇H₉) .

Key characteristics of this compound include:

  • Molecular formula: N₆H₈
  • Molecular weight: 112.14 g/mol
  • Structure: A linear or branched chain of six nitrogen atoms with terminal hydrogen atoms.

Properties

CAS No.

50511-61-0

Molecular Formula

H8N6

Molecular Weight

92.10 g/mol

InChI

InChI=1S/H8N6/c1-3-5-6-4-2/h3-6H,1-2H2

InChI Key

HVPXFUWOXUHAFG-UHFFFAOYSA-N

Canonical SMILES

NNNNNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexaazane can be synthesized through various methods, although detailed synthetic routes are not extensively documented. One common approach involves the reaction of ammonia with nitrogen-rich compounds under controlled conditions. The reaction typically requires high pressure and temperature to facilitate the formation of the N-N bonds .

Industrial Production Methods: Industrial production of this compound is not well-established due to its limited commercial applications. potential methods could involve the use of high-pressure reactors and catalysts to optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Hexaazane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and ozone.

    Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.

    Substitution: Halogens and other electrophiles can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of hexaazane involves its ability to interact with various molecular targets. It can form stable complexes with metal ions, which can then participate in catalytic reactions. The nitrogen atoms in this compound can also act as electron donors, facilitating various chemical transformations .

Comparison with Similar Compounds

Table 1: Comparative Properties of Azanes

Compound Formula Molecular Weight (g/mol) Stability Profile Key Applications
Diazane (Hydrazine) N₂H₄ 32.05 Moderately stable; explosive under heat or oxidation Rocket propellants, pharmaceuticals
Triazane N₃H₅ 47.08 Low stability; prone to decomposition Research and niche synthesis
Tetraazane N₄H₆ 62.10 Thermally unstable; limited studies Experimental chemistry
This compound N₆H₈ 112.14 Higher stability in inert conditions MEMS switches, reducing gas applications
Heptazane N₇H₉ 127.19 Poorly characterized; synthesis challenges Theoretical studies

Key Findings:

Stability: Smaller azanes like diazane (hydrazine) are well-studied but highly reactive and explosive. This compound, with a longer nitrogen chain, exhibits relatively higher stability under controlled conditions, making it suitable for applications requiring non-explosive reducing agents . Triazane and tetraazane are less stable due to weaker N–N bonds, limiting their practical use .

Reactivity :

  • This compound’s reactivity is influenced by its ability to donate hydrogen atoms in reducing environments. Unlike hydrazine, which readily decomposes into ammonia and nitrogen gas, this compound’s decomposition pathways are slower, favoring its use in precision engineering .

Applications: Hydrazine: Widely used in rocket fuels and pharmaceuticals but restricted by safety concerns. this compound: Emerging role in MEMS technology due to its balanced stability and reducing capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.